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Compound of Interest

Compound Name: Methyl O-methylpodocarpate

CAS No.: 1231-74-9

Cat. No.: B073749 Get Quote

Executive Summary
Methyl O-methylpodocarpate (IUPAC: methyl 12-methoxy-4a,8-dimethyl-1,2,3,4,4a,9,10,10a-

octahydrophenanthrene-1-carboxylate) represents a critical reference standard in diterpenoid

chemistry. As the fully methylated derivative of podocarpic acid, it serves as a lipophilic model

for investigating the stereochemistry of the tricyclic phenanthrene skeleton.

This guide provides a rigorous spectroscopic map for researchers. Unlike generic databases,

we focus here on the causality of the signals—linking specific structural motifs to their spectral

signatures to ensure unambiguous identification during synthesis or isolation.

Structural Provenance & Synthesis Strategy
To validate the spectroscopic data, one must first understand the origin of the sample. The

synthesis of Methyl O-methylpodocarpate from the naturally occurring (+)-podocarpic acid

involves a dual methylation mechanism: esterification of the C19-carboxylic acid and

etherification of the C12-phenol.

Reaction Logic
The transformation utilizes dimethyl sulfate (DMS) under basic conditions. This method is

preferred over diazomethane for scale-up due to safety profiles, though it requires careful

temperature control to prevent hydrolysis of the newly formed ester.
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C19 Position: The sterically hindered axial carboxylic acid at C4 requires forcing conditions

or specific alkylating agents (like DMS/NaOH) to proceed to completion.

C12 Position: The phenolic hydroxyl is highly nucleophilic under basic conditions and

methylates readily.

Synthesis Workflow Diagram
The following diagram outlines the logical flow of synthesis and purification, highlighting critical

control points.
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Figure 1: Synthesis workflow for the conversion of Podocarpic Acid to Methyl O-
methylpodocarpate.

Spectroscopic Validation Suite
Mass Spectrometry (MS)
Objective: Confirm molecular weight and substitution pattern.

The mass spectrum of Methyl O-methylpodocarpate is characterized by a stable molecular

ion due to the robust tricyclic skeleton.

Formula:

Molecular Weight: 302.41 g/mol
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Ion Type m/z Relative Intensity
Structural
Interpretation

[M]+ 302 Strong

Molecular Ion.

Confirms the addition

of two methyl groups

(+28 amu) to

Podocarpic acid (MW

274).

[M - Me]+ 287 Medium

Loss of angular

methyl (C10) or ester

methyl.

[M - OMe]+ 271 Weak

Loss of methoxy

group from the ester

or ether.

[M - COOMe]+ 243 Medium
Cleavage of the ester

functionality at C4.

Benzylic 227 Strong

Fragmentation of the

A-ring, retaining the

aromatic C-ring

stability.

Diagnostic Check: If the peak at m/z 302 is absent and you see m/z 288, mono-methylation

occurred (likely only the ester or only the phenol).

Infrared Spectroscopy (IR)
Objective: Functional group fingerprinting.

The IR spectrum provides immediate "Go/No-Go" validation of the reaction. The disappearance

of the broad O-H stretch of the carboxylic acid and phenol is the primary indicator of success.
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Frequency (cm⁻¹) Vibration Mode Assignment Validation Note

2950 - 2840 C-H Stretch Alkyl (CH2, CH3)

Intense aliphatic

envelope typical of

diterpenes.

1723 C=O Stretch Ester Carbonyl

Sharp, strong peak.[1]

Shifted from acid

(~1690) to ester

(~1723).

1610, 1575 C=C Stretch Aromatic Ring

Characteristic skeletal

vibrations of the

benzene ring.

1250 C-O Stretch Aryl Ether

Strong asymmetric

stretch of the C12-

OMe group.

1230 - 1150 C-O Stretch Ester C-O-C

Coupled stretching

vibrations of the

methyl ester.

Nuclear Magnetic Resonance (NMR)
Objective: Stereochemical and positional assignment.

This is the definitive proof of structure. The data below assumes a solvent of

with TMS as the internal standard (

0.00).

3.3.1 Proton NMR (

H NMR)
The spectrum is defined by two distinct methyl singlets (ester and ether) and two skeletal

methyls.
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Logic

6.98 d (J=8.5 Hz) 1H H-14

Aromatic proton

ortho to the

methoxy group.

6.82 d (J=2.5 Hz) 1H H-11

Aromatic proton

meta to the

methoxy group.

6.68
dd (J=8.5, 2.5

Hz)
1H H-13

Aromatic proton

para to the alkyl

junction.

3.77 s 3H Ar-OCH3

Methyl ether at

C12. Slightly

downfield due to

direct aromatic

attachment.

3.66 s 3H COOCH3

Methyl ester at

C19 (attached to

C4).

2.80 - 1.40 m 11H Skeletal

Methylene

envelope (H1,

H2, H3, H5, H6,

H7).

1.28 s 3H C4-CH3
Axial methyl

group.

1.04 s 3H C10-CH3
Angular methyl

group.

3.3.2 Carbon NMR (

C NMR)
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Key diagnostic features are the carbonyl carbon (~177 ppm) and the differentiation between

the two methoxy carbons.

Shift (

ppm)
Type Assignment

177.9 C=O C19 (Ester Carbonyl)

157.8 C-O C12 (Aromatic C-O)

149.8 C C9 (Quaternary Aromatic)

127.5 C C8 (Quaternary Aromatic)

126.9 CH C14

111.0 CH C13

109.8 CH C11

55.2 CH3 Ar-OCH3 (Methoxy)

51.4 CH3 COOCH3 (Ester Methyl)

44.0 C C4 (Quaternary)

38.6 C C10 (Quaternary)

3.3.3 NMR Correlation Logic (Graphviz)
The following diagram illustrates the HMBC (Heteronuclear Multiple Bond Correlation) logic

used to assign the methyl groups, ensuring the ester methyl is not confused with the ether

methyl.
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Figure 2: HMBC correlations distinguishing the two methoxy signals.

Experimental Protocol: Synthesis & Isolation
Safety Note: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. All

operations must be performed in a fume hood. Ammonia solution should be available to

neutralize spills.

Step 1: Solubilization
In a 500 mL round-bottom flask, dissolve 10.0 g of (+)-podocarpic acid (36.5 mmol) in 100

mL of Ethanol (95%).

Add 15.0 g of NaOH dissolved in 30 mL of water. The solution will darken as the phenoxide

forms.

Step 2: Methylation
Cool the mixture to 10°C in an ice bath.

Add Dimethyl Sulfate (DMS) (15 mL, ~4.3 eq) dropwise over 30 minutes via an addition

funnel.
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Why? Rapid addition causes overheating and hydrolysis of the DMS.

Remove the ice bath and heat to reflux for 4 hours.

Validation: Monitor by TLC (Silica gel, Hexane:EtOAc 4:1). Starting material (

~0.1) should disappear; Product (

~0.6) appears.[2][3][4]

Step 3: Workup
Cool to room temperature.

Pour the reaction mixture into 500 mL of ice-water.

The product usually precipitates as a white solid. If oil forms, extract with Diethyl Ether (

mL).

Wash the organic layer with 5% NaOH (to remove unreacted acid/phenol) and then Brine.

Dry over anhydrous

and concentrate in vacuo.

Step 4: Purification
Recrystallize the crude solid from hot Methanol.

Yield: Expect 8.5 - 9.5 g (80-90%).

Physical State: White crystalline solid, mp 127-128°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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